molecular formula C17H16N2O2 B2718446 1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone CAS No. 125292-10-6

1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone

Cat. No. B2718446
CAS RN: 125292-10-6
M. Wt: 280.327
InChI Key: LDBNDVCHBUXERR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzimidazole-pyrazole hybrid molecules was synthesized and characterized using elemental analysis (CHN) and spectroscopic methods (1HNMR, FT-IR) .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic methods. For example, the structure of new uranyl complexes with 3-(2-hydroxyphenyl)-5-(2-pyridyl)-1,2,4-triazoles was proposed based on IR, UV spectroscopy, NMR, and MALDI mass spectrometry data analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, Piceol, a phenolic compound, is used in the synthesis of several pharmaceutical drugs including octopamine, sotalol, bamethan, and dyclonine .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various methods. For example, the boiling point and fusion enthalpy of 1-(3-hydroxyphenyl)ethanone were determined to be 569.2 K and 23.4 kJ/mol, respectively .

Scientific Research Applications

Synthesis of Biologically Important Derivatives

1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone serves as a precursor in the synthesis of various biologically active derivatives. For instance, it has been involved in the synthesis of pyrazoles and pyrazoline derivatives showing antibacterial activities against common pathogens like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus (Chavhan et al., 2012). These findings highlight the compound's utility in generating new chemical entities with potential antimicrobial properties.

Molecular Docking and ADMET Studies

The compound has also been subject to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies and molecular docking to assess its interaction with biological molecules. In a study, its antimicrobial properties were further explored through molecular docking, revealing good binding efficacy with proteins in Staphylococcus aureus (Satya et al., 2022). These studies provide insights into the compound's pharmacokinetic properties and its potential as a lead compound in drug development.

Antifungal and Antimicrobial Activity

Derivatives of 1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone have been synthesized and evaluated for their fungicidal activity. Notably, certain derivatives showed good activity against fungi like Gibberella, highlighting the compound's utility in developing new antifungal agents (Ping & Key, 2008).

Solid-State Fluorescence Regulation

Research has also explored the regulation of solid-state fluorescence of π-conjugated molecules by altering the arrangement of fluorophores, utilizing derivatives of this compound. Such studies indicate potential applications in developing new materials for optical and electronic devices (Dong et al., 2012).

Tyrosinase Inhibitors for Cosmetic Use

Additionally, the compound has been used in the synthesis of tyrosinase inhibitors, showing significant inhibitory activity. These inhibitors have potential applications in cosmetics, particularly in products aimed at treating hyperpigmentation (Zhou et al., 2013).

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For example, Schiff bases can efficiently coordinate with metal ions to form the corresponding polynuclear complexes .

Safety and Hazards

The safety and hazards associated with similar compounds can be determined from various sources. For instance, the safety information for 1-(3-hydroxyphenyl)ethanone is available on the NIST Chemistry WebBook .

Future Directions

The future directions for the research on similar compounds are promising. For instance, the rapidly growing research in this field suggests that, with remedial and nutritional advances, gastric ulcer may become preventable within the next decade .

properties

IUPAC Name

1-[3-(2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12(20)19-16(14-9-5-6-10-17(14)21)11-15(18-19)13-7-3-2-4-8-13/h2-10,16,21H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBNDVCHBUXERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone

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